2,4,6-Trimethylbenzylamine
Overview
Description
2,4,6-Trimethylbenzylamine is an organic compound with the molecular formula C10H15N. It is a derivative of benzylamine, where three methyl groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylbenzylamine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with trimethylbenzyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,6-trimethylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired amine product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzylamine structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases in a suitable solvent like toluene.
Major Products Formed
Oxidation: 2,4,6-Trimethylbenzaldehyde or 2,4,6-Trimethylbenzoic acid.
Reduction: Various amines or hydrocarbons depending on the specific reaction conditions.
Substitution: Derivatives with different functional groups attached to the benzylamine structure.
Scientific Research Applications
2,4,6-Trimethylbenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzylamine involves its interaction with various molecular targets. In chemical reactions, the amine group can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is crucial in many of its applications, including organic synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethoxybenzylamine
- 4-tert-Butylbenzylamine
- N-Isopropylbenzylamine
- Benzylamine
Uniqueness
2,4,6-Trimethylbenzylamine is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from other benzylamine derivatives and can affect its behavior in chemical reactions and applications.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSRAILDFBJNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332514 | |
Record name | 2,4,6-Trimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40393-99-5 | |
Record name | 2,4,6-Trimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the use of 2,4,6-Trimethylbenzylamine significant in the synthesis of the imine ligand described in the paper?
A1: this compound plays a crucial role in preventing unwanted reactions in the synthesized imine ligand. The methyl groups in the ortho positions of the benzene ring serve a critical purpose. They block these positions, preventing cyclopalladation, a reaction where palladium (Pd) forms a bond with the carbon atom of the benzene ring. Additionally, the absence of β-hydrogen atoms in the this compound structure eliminates the possibility of imine-enamine rearrangement. These structural features ensure that the reaction with [PdCl2(C6H5CN)2] yields the desired complex, trans-[PdCl2(2,4,6Me3C6H2CH2N@CHtBu)2] (2), with the imine ligands in a trans-coordination around the palladium center, as confirmed by X-ray crystallography [].
Q2: Could you elaborate on the concept of imine-enamine tautomerism and why its avoidance is important in this specific research context?
A2: Imine-enamine tautomerism is a chemical equilibrium where an imine, containing a carbon-nitrogen double bond (C=N), can rearrange into an enamine, containing a carbon-carbon double bond (C=C) adjacent to an amine group (C-N). This rearrangement can occur when a hydrogen atom is present on the carbon atom next to the imine group (the β-carbon). In the study, using this compound, which lacks β-hydrogens, effectively prevents this tautomerism. This is crucial because the researchers aimed to synthesize a specific imine ligand with controlled coordination properties. The presence of an enamine tautomer could lead to undesired side reactions or alter the ligand's binding mode with the palladium metal center, compromising the study's objectives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.